S-(-)-7-Desmethyl-8-nitro Blebbistatin

Overview

Description

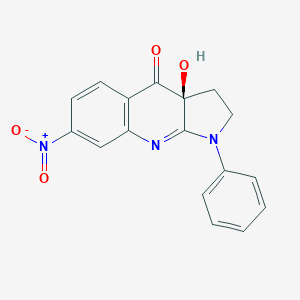

S-(-)-7-Desmethyl-8-nitro Blebbistatin (CAS 856925-75-2) is a small-molecule inhibitor targeting myosin II ATPase activity, a critical enzyme regulating cellular contraction, motility, and cytokinesis. Structurally, it is a derivative of blebbistatin (a well-studied myosin II inhibitor) modified by the removal of a methyl group at position 7 and the addition of a nitro group at position 8 (Figure 1A, ). This modification enhances its specificity and stability compared to the parent compound. Its primary applications include studying non-muscle cell dynamics, cancer metastasis, and actin-myosin mechanics in vitro . Notably, it exhibits minimal cytotoxicity at concentrations ≤20 µM in RK-13 and MDBK cells, making it suitable for prolonged experimental use .

Preparation Methods

Synthetic Routes:: The synthetic route to prepare (S)-nitro-Blebbistatin involves several steps. While I don’t have access to specific proprietary methods, I can provide a general outline:

Starting Material: Begin with a suitable precursor compound.

Nitration: Introduce the nitro group (–NO₂) at the desired position using a nitrating agent.

Stereochemistry Control: Ensure the correct stereochemistry (S configuration) during the nitration step.

Purification: Purify the product to obtain crystalline .

Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization for yield, and large-scale purification. specific details would require proprietary information from manufacturers.

Chemical Reactions Analysis

Reactions::

(S)-nitro-Blebbistatin: can undergo various chemical reactions, including:

Oxidation: Oxidative processes may affect the nitro group or other functional groups.

Reduction: Reduction reactions could modify the nitro group or other moieties.

Substitution: Substitution reactions may occur at different positions.

Other Transformations: Cyclization, rearrangements, and functional group interconversions.

Nitration: Nitric acid (HNO₃) or nitrating mixtures.

Reduction: Hydrogenation (e.g., using palladium on carbon, Raney nickel).

Substitution: Various nucleophiles (e.g., amines, alkoxides).

Other Reactions: Specific reagents based on the desired transformation.

Major Products:: The major products depend on the specific reaction conditions. Isolation and characterization would reveal the exact structures.

Scientific Research Applications

Cell Motility Studies

S-(-)-7-Desmethyl-8-nitro Blebbistatin is extensively used in research focusing on non-muscle cell motility. It has been instrumental in elucidating mechanisms underlying cancer cell migration, which is critical for understanding metastasis. Studies have shown that this compound effectively inhibits the movement of various cancer cell lines, providing insights into potential therapeutic strategies .

Cardiac Function and Optical Mapping

The compound has gained prominence in cardiac research, particularly in optical mapping techniques. It minimizes motion artifacts during heart contraction studies, allowing for accurate assessment of cardiac electrical activity without significantly affecting the heart's performance. Its use has been validated across multiple species, including zebrafish, mice, and humans .

Developmental Biology

In developmental biology, this compound is utilized to study cellular processes such as cytokinesis and neurite outgrowth. It has been shown to promote neurite extension in neuronal cultures, suggesting potential applications in neurobiology .

Photodynamic Properties

The nitro group in this compound allows for modifications that can enhance its photodynamic properties. This characteristic can be exploited in experimental setups requiring light activation or specific imaging techniques .

Case Studies

Limitations and Considerations

While this compound is a powerful tool in biological research, it is not without limitations. Prolonged exposure to blue light can lead to degradation and cytotoxicity, which poses challenges for live-cell imaging applications. Researchers are encouraged to consider these factors when designing experiments involving this compound .

Mechanism of Action

(S)-nitro-Blebbistatin: inhibits non-muscle myosin II ATPases, affecting Mg-ATPase activity and in vitro motility of non-muscle myosin IIA and IIB. It selectively blocks apoptosis-related bleb formation, cell migration, and cytokinesis in vertebrate cells .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between S-(-)-7-Desmethyl-8-nitro Blebbistatin and related myosin II inhibitors:

Key Insights:

- Blebbistatin : The parent compound suffers from phototoxicity, fluorescence interference, and poor solubility (~10 µM), limiting its utility in light-sensitive assays . However, it remains widely used for its antiviral properties, inhibiting EqHV-8 and KSHV entry by blocking myosin II-mediated viral internalization .

- para-Aminoblebbistatin: While less potent (IC₅₀ ~3–5 µM), its improved solubility and compatibility with fluorescent probes address critical limitations of blebbistatin in live-cell imaging .

- This compound : The nitro group at position 8 enhances binding specificity to myosin II’s ATPase domain, reducing off-target effects observed in blebbistatin (e.g., Ca²⁺ signaling disruption ). Its moderate solubility (~50 µM) and low cytotoxicity enable its use in high-concentration assays, such as inhibiting cancer cell migration .

Mechanistic and Pharmacological Contrasts

- Cellular Mechanics : this compound reduces intracellular Ca²⁺ dynamics and stress fiber disassembly more effectively than blebbistatin, as shown in hepatic stellate cell studies .

Advantages and Limitations

- This compound Advantages: Enhanced specificity, lower cytotoxicity, and stability in physiological buffers.

- Blebbistatin

- Advantages: Proven antiviral efficacy and extensive validation in optical mapping.

- Limitations: Phototoxicity, fluorescence artifacts, and precipitation at >10 µM .

Biological Activity

S-(-)-7-Desmethyl-8-nitro Blebbistatin is a potent myosin II ATPase inhibitor, derived from the well-known compound blebbistatin. This compound has gained significant attention in biological research due to its specific inhibitory effects on myosin II, a motor protein crucial for various cellular processes, including muscle contraction, cell motility, and cytokinesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C17H13N3O4

- Molecular Weight : 323.30 g/mol

- CAS Number : 856925-75-2

This compound inhibits the ATPase activity of myosin II by binding to a hydrophobic cleft in the myosin motor domain. This binding stabilizes myosin in a conformation that prevents effective interaction with actin filaments, thereby disrupting the actomyosin contractile machinery. The compound predominantly binds to myosin in an actin-detached state, leading to a relaxation of acto-myosin interactions and subsequent cellular effects.

Key Mechanisms:

- Inhibition of Myosin ATPase Activity : By inhibiting the ATP hydrolysis required for muscle contraction and cellular movement.

- Alteration of Cellular Motility : Influencing processes such as cytokinesis and cell shape changes.

- Impact on Cancer Cell Migration : this compound is utilized to study cancer metastasis by examining its effects on non-muscle cell motility.

Research Findings

Numerous studies have investigated the biological activity of this compound, providing insights into its efficacy and potential applications.

In Vitro Studies

- Cytokinesis Inhibition : Research has demonstrated that treatment with this compound significantly inhibits cytokinesis in various cell types, leading to multinucleation and altered cell division dynamics .

- Cancer Cell Migration : In studies focusing on pancreatic cancer organoids, this compound reduced lumen formation capabilities, indicating its role in inhibiting cancer cell migration and invasion .

- Myosin II Dynamics : The compound has been shown to affect the sliding velocity of myosin in motility assays, with half-maximal inhibition occurring at concentrations between 1–5 μM . This highlights its potency as a tool for dissecting myosin function.

Case Studies

Several case studies illustrate the practical applications of this compound in biological research:

| Study | Focus | Findings |

|---|---|---|

| Duxbury et al., 2004 | Cancer Metastasis | Demonstrated that blebbistatin analogs inhibit tumor cell invasion through extracellular matrices. |

| Vicente-Manzanares et al., 2009 | Cell Migration | Showed that S-(−)-blebbistatin affects the dynamics of lamellipodia during cell migration. |

| Bond et al., 2012 | Cytoskeletal Dynamics | Investigated how blebbistatin alters actomyosin contractility and its implications for cellular mechanics. |

Applications in Research

This compound serves as a valuable tool in various fields of biological research:

- Cell Biology : It is widely used to study cellular processes involving myosin II, including cytokinesis and cell migration.

- Cancer Research : The compound aids in understanding the mechanisms behind cancer cell metastasis and invasion.

- Cardiac Research : Its application extends to cardiac muscle studies where it helps investigate myosin function in heart cells.

Q & A

Basic Questions

Q. What are the key advantages of S-(-)-7-Desmethyl-8-nitro Blebbistatin compared to the parent blebbistatin compound in in vitro studies?

- Methodological Answer : this compound addresses two critical limitations of the parent compound: photostability and cytotoxicity. Unlike blebbistatin, which undergoes photoconversion under blue light (leading to phototoxicity and unreliable results), the nitro derivative retains stability during live-cell imaging . Additionally, it lacks the cytotoxic side effects observed with blebbistatin, reducing confounding phenotypes in cell-based assays . Researchers should prioritize this derivative in protocols requiring prolonged light exposure or sensitive cell models.

Q. What concentration ranges of this compound are effective for inhibiting myosin II in cell-based assays, and how should optimal dosing be determined?

- Methodological Answer : Effective concentrations typically range from 2.5–20 μM , depending on the assay and cell type. For example, 5 μM suffices to inhibit actomyosin contractility in live-cell imaging , while higher doses (10–20 μM) may be needed to block matrix remodeling in stiffer substrates . Dose optimization should include:

- Titration curves to assess inhibition efficiency (e.g., collagen contraction assays ).

- Control experiments with inactive enantiomers (e.g., (+)-blebbistatin) to confirm specificity .

- Validation via complementary methods, such as immunofluorescence for myosin II localization .

Q. What methodological steps are critical for ensuring the stability and activity of this compound during experimental workflows?

- Methodological Answer :

- Storage : Prepare stock solutions in anhydrous DMSO, aliquot, and store at -80°C to prevent hydrolysis. Avoid freeze-thaw cycles .

- Light Protection : While less photosensitive than blebbistatin, shield solutions and treated samples from prolonged blue-light exposure .

- Solvent Controls : Include DMSO-only controls at equivalent concentrations to rule out solvent effects on cellular behavior .

Advanced Research Questions

Q. How can researchers resolve discrepancies in myosin II inhibition data when using this compound across different cell types or experimental models?

- Methodological Answer : Discrepancies often arise from variations in myosin II isoform expression or substrate stiffness. To address this:

- Isoform-Specific Profiling : Use siRNA knockdown or isoform-specific antibodies to correlate inhibition efficiency with target expression levels .

- Substrate Calibration : Tailor substrate stiffness (e.g., polyacrylamide gels) to mimic physiological conditions, as mechanosensitive responses influence inhibitor efficacy .

- Cross-Validation : Compare results with alternative inhibitors (e.g., Y-27632) or genetic knockout models to confirm myosin II-specific effects .

Q. What strategies are employed to optimize the synthesis of this compound derivatives while maintaining or enhancing biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the D-ring or nitro group to enhance potency. Co-crystal structures with myosin II reveal critical interactions; for example, para-nitro substitution improves photostability without altering binding affinity .

- Synthetic Pathways : Use palladium-catalyzed cross-coupling for regioselective nitro group introduction, followed by chiral resolution to isolate the active S-enantiomer .

- Computational Modeling : Predict binding energies of derivatives using molecular docking (e.g., AutoDock Vina) to prioritize candidates for synthesis .

Q. In mechanistic studies of actomyosin dynamics, what experimental controls and validation methods are essential when applying this compound?

- Methodological Answer :

- Pharmacological Controls : Pair with inactive enantiomers (e.g., (+)-blebbistatin) to distinguish target-specific effects from off-target artifacts .

- Time-Lapse Validation : Monitor recovery of contractility post-washout to confirm reversible inhibition .

- Quantitative Imaging : Use STICS (Spatio-Temporal Image Correlation Spectroscopy) to measure myosin II dynamics and validate inhibition efficiency .

- Statistical Rigor : Apply ANOVA with Bonferroni correction for multi-group comparisons or Welch’s t-test for unequal variances .

Properties

IUPAC Name |

(3aS)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMYHNYWFMRDKQ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@@]21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471524 | |

| Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856925-75-2 | |

| Record name | (3aS)-1,2,3,3a-Tetrahydro-3a-hydroxy-7-nitro-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856925-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.